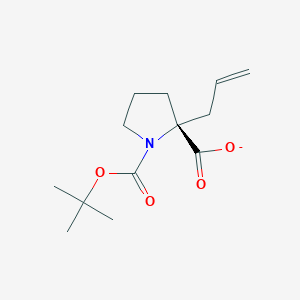
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 1-(1,1-dimethylethyl) ester, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-®-alpha-allyl-proline is a derivative of proline, an amino acid, where the proline is modified with an allyl group at the alpha position and protected with a tert-butyloxycarbonyl (Boc) group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The allylation can be performed using allyl bromide in the presence of a base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of Boc-®-alpha-allyl-proline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Boc-®-alpha-allyl-proline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Halogens, nucleophiles.
Major Products
Oxidation: Epoxides, alcohols.
Reduction: Deprotected proline derivatives.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
Boc-®-alpha-allyl-proline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-®-alpha-allyl-proline involves its interaction with biological targets through its proline backbone and allyl group. The Boc group provides stability and protection during synthetic processes, while the allyl group can participate in various chemical reactions, facilitating the formation of desired products . The compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Boc-protected proline: Similar in structure but lacks the allyl group, making it less reactive in certain chemical reactions.
Fmoc-protected proline: Uses a different protecting group (fluorenylmethyloxycarbonyl) which is removed under different conditions, offering an alternative in peptide synthesis.
Allyl-proline: Lacks the Boc protection, making it more reactive but less stable during synthesis.
Uniqueness
Boc-®-alpha-allyl-proline is unique due to the combination of the Boc protecting group and the allyl group, providing both stability and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and drug development .
Biological Activity
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 1-(1,1-dimethylethyl) ester, (2R)- is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its applications in various fields.
The compound is characterized by its unique structure, which includes a pyrrolidine ring and ester functional groups. The molecular formula is C10H16NO4, and it features both a propenyl side chain and a tert-butyl group. These structural components contribute to its biological activity.
Research indicates that compounds similar to 1,2-pyrrolidinedicarboxylic acid derivatives exhibit various biological activities. These include:
- Antioxidant Properties : The presence of the pyrrolidine ring may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Pharmacological Studies
A review of literature reveals several studies focusing on the pharmacological potential of pyrrolidine derivatives:
- Antiepileptic Activity : Certain pyrrolidine derivatives have been evaluated for their efficacy in epilepsy models. For instance, compounds were found to reduce seizure frequency in animal models by modulating GABAergic transmission .
- Cosmetic Applications : A patent describes the use of pyrrolidone derivatives in cosmetic formulations for conditioning keratin materials. These compounds enhance moisture retention and improve hair texture .
Study on Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined a series of pyrrolidine derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that specific modifications in the structure increased their efficacy in protecting neurons from apoptosis induced by oxidative damage .
Anti-inflammatory Research
In another study, researchers investigated the anti-inflammatory properties of pyrrolidine-based compounds in a murine model of arthritis. The findings demonstrated significant reductions in joint swelling and inflammatory markers following treatment with these compounds .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H16N O4 |
| Molecular Weight | 200.24 g/mol |
| CAS Number | 74844-91-0 |
| Solubility | Soluble in organic solvents |
| Biological Activity | Observed Effect |
|---|---|
| Antioxidant | Free radical scavenging |
| Neuroprotective | Reduced neuronal apoptosis |
| Anti-inflammatory | Decreased cytokine levels |
Properties
Molecular Formula |
C13H20NO4- |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/p-1/t13-/m0/s1 |
InChI Key |
ZTMLHNDSVVOEEH-ZDUSSCGKSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC=C)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















